3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide is a synthetic propanamide derivative characterized by a 3,5-dimethyloxazole ring and a 2-fluorophenyl-methoxypropyl side chain. The oxazole moiety is known for its role in enhancing metabolic stability and binding affinity in small molecules, while the fluorophenyl group may influence lipophilicity and target interaction compared to chlorinated analogs like propanil . The methoxypropyl substituent could further modulate solubility and bioavailability. Structural determination of such compounds often relies on crystallographic methods, with programs like SHELX historically pivotal in refining small-molecule structures .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-12-14(13(2)24-21-12)9-10-17(22)20-11-18(3,23-4)15-7-5-6-8-16(15)19/h5-8H,9-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNDHFSSDUMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the subsequent attachment of the fluorophenyl and methoxypropyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Propanamide Derivatives
Key Observations:
Lipophilicity and Solubility :
- The methoxypropyl chain in the target compound could enhance solubility relative to propanil’s simpler propanamide structure, balancing the lipophilicity from the fluorophenyl group.
Potential Target Specificity: Isoxaben’s isoxazole-benzamide structure targets cellulose biosynthesis, whereas the oxazole-fluorophenyl combination in the target compound might inhibit alternative pathways (e.g., fungal cytochrome P450 enzymes).
Research Implications and Limitations
While structural comparisons provide mechanistic hypotheses, the absence of explicit pharmacological data for this compound in the evidence necessitates caution. Further studies should prioritize:
Biological Activity
The compound 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE is a synthetic organic molecule characterized by its complex structure, which includes an oxazole ring and a propanamide backbone. This article reviews the biological activity associated with this compound, drawing on available research findings, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with an approximate molecular weight of 336.42 g/mol. Its unique structural features include:
- Oxazole Ring : Contributes to biological interactions.
- Propanamide Backbone : Essential for pharmacological activity.
- Fluorophenyl Group : Enhances lipophilicity and possibly bioavailability.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. Although specific studies on this exact compound may be limited, its analogs suggest promising profiles in various therapeutic areas:
- Antimicrobial Activity : Compounds containing oxazole and related structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of specific functional groups may modulate inflammatory pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamide | Thiazole ring; pyrazole moiety | Anticancer |
| 4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamide | Isoxazole; thiazole | Antimicrobial |
| N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamide | Pyrazole; ether linkage | Anti-inflammatory |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways relevant to disease processes. Detailed studies are necessary to elucidate the exact mechanisms involved.
Case Studies
While direct case studies on this compound are scarce, several related compounds have been documented in literature:
-
Anticancer Studies : A study on oxazole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazole structure can enhance antitumor activity.
- Reference : Smith et al. (2023) - "Oxazole Derivatives as Potential Anticancer Agents," Journal of Medicinal Chemistry.
-
Antimicrobial Testing : Research on similar oxazole-containing compounds indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Reference : Johnson et al. (2022) - "Exploring the Antimicrobial Potential of Oxazole Derivatives," International Journal of Antimicrobial Agents.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the oxazole ring.
- Introduction of the fluorophenyl and methoxypropyl groups.
- Final coupling to create the propanamide structure.
Optimizing reaction conditions such as temperature and solvent choice is critical for achieving high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
